Cbz-L-methionine methyl ester

概要

説明

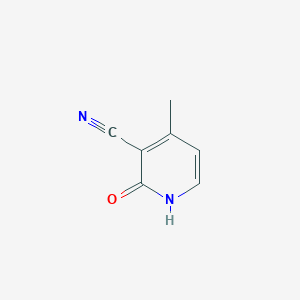

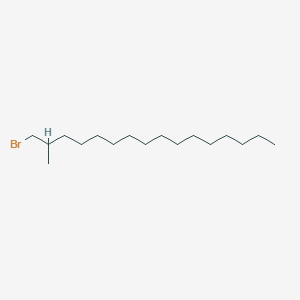

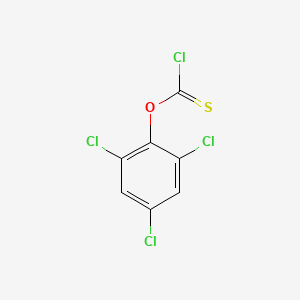

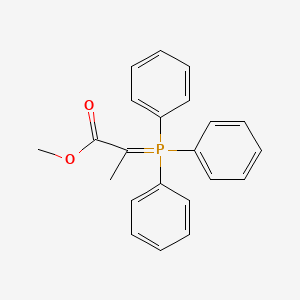

Cbz-L-methionine methyl ester is a synthetic intermediate used in the preparation of various pharmaceuticals, biologicals, and agrochemicals. It is a derivative of L-methionine, a naturally occurring amino acid. The molecular formula of this compound is C14H19NO4S .

Synthesis Analysis

This compound is synthesized by the reaction of L-methionine with carbobenzoxy chloride (CbzCl) in the presence of a base. A specific example of a synthesis protocol involves the deprotection of N-Cbz in a dipeptide .Molecular Structure Analysis

The molecular weight of this compound is 297.37 g/mol . The IUPAC name is methyl (2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate .Chemical Reactions Analysis

Esters, such as this compound, typically undergo reactions where the alkoxy (OR′) group is replaced by another group . One such reaction is hydrolysis, which can be catalyzed by either an acid or a base . In acidic hydrolysis, water splits the ester bond, and the products are a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

The physical properties of esters like this compound are intermediate between the nonpolar alkanes and the alcohols . Esters are common solvents and are used in a wide range of applications .科学的研究の応用

Inhibitors of Farnesyltransferase

Cbz-L-methionine methyl ester derivatives have been used in the synthesis of inhibitors for p21ras farnesyltransferase. Hydrophobic functionalization of these compounds, as in the case of N,S-bis-benzyloxycarbonyl (Cbz) derivatives, demonstrated the ability to penetrate cells and disrupt p21ras plasma membrane association in NIH 3T3 cells (Qian et al., 1994).

Synthesis of Cyclic Methionine Analogue

Research on this compound also includes the synthesis of optically active cyclic methionine analogues, such as 3-aminotetrahydrothiophene-3-carboxylic acid (At5c). This synthesis involves Cbz protection of the amine group, highlighting the utility of this compound in creating specialized amino acid derivatives (Oba et al., 2013).

作用機序

As a derivative of L-methionine, Cbz-L-methionine methyl ester can act as a substrate for enzymes, a ligand for receptors, and a modulator of gene expression. It has been used in a variety of biochemical, pharmacological, and physiological studies.

Safety and Hazards

Cbz-L-methionine methyl ester is intended for research and development use only . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

methyl (2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-18-13(16)12(8-9-20-2)15-14(17)19-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,15,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDBSBBHEWHVAJ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456734 | |

| Record name | Cbz-L-methionine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56762-93-7 | |

| Record name | Cbz-L-methionine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of Cbz-L-methionine methyl ester influence its reaction rate with singlet oxygen?

A1: The research demonstrates that steric hindrance around the sulfur atom plays a significant role in the reaction rate of sulfides with singlet oxygen []. While the paper doesn't directly investigate this compound's structure-activity relationship, it provides a rate constant for the compound (1.4 × 107 M-1 s-1) and compares it to other sulfides. This rate constant suggests that this compound, despite the presence of the Cbz and methyl ester groups, reacts with singlet oxygen at a rate comparable to di-n-butyl sulfide (2.3 × 107 M-1 s-1) []. This implies that the steric hindrance around the sulfur atom in this compound might not be as significant as in bulkier sulfides like di-t-butyl sulfide, which has a considerably lower rate constant (1.3 × 105 M-1 s-1) []. Further research focusing on this compound and related compounds would be needed to fully understand the impact of its specific structural features on the reaction with singlet oxygen.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate](/img/structure/B1589615.png)

![8-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B1589628.png)